1-(1-Hydroxyethyl)cyclohexanol
Description
Properties
CAS No. |
1123-26-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(9)8(10)5-3-2-4-6-8/h7,9-10H,2-6H2,1H3 |
InChI Key |
AHGRFYSCQIEEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCCC1)O)O |
Origin of Product |
United States |
Preparation Methods
Hydration of Cyclohexene
One common approach to synthesize this compound involves the hydration of cyclohexene in the presence of catalysts. This method typically entails the addition of water across the double bond of cyclohexene, facilitated by acidic or other catalytic systems, to yield cyclohexanol derivatives with hydroxyethyl substitution. Reaction conditions such as temperature (80-160°C), pressure, and solvent choice critically influence the yield and selectivity.
Multi-Step Organic Synthesis from Cyclohexanone Derivatives
Another synthetic pathway involves multi-step reactions starting from cyclohexanone derivatives. This route may include:
Formation of an intermediate hydroxyethyl-substituted cyclohexanone via nucleophilic addition of hydroxyethyl reagents.
Subsequent reduction or functional group transformations to yield the target diol structure of this compound.
This method allows for more control over stereochemistry and substitution patterns but requires careful optimization of reaction steps.
Oxidation and Decomposition of Cyclohexane Oxidation Mixtures
Industrial and laboratory-scale production often involves the oxidation of cyclohexane to generate cyclohexyl hydroperoxide intermediates, which upon catalytic decomposition yield cyclohexanol and cyclohexanone derivatives. A patented method (CN1079388C) describes a two-step process:
Step A: Oxidation of cyclohexane under controlled temperature (150-185°C) and pressure (0.8-1.95 MPa) to produce an oxidation mixture containing cyclohexyl hydroperoxide.
Step B: Catalytic decomposition of cyclohexyl hydroperoxide in the presence of transition metal salts (e.g., cobalt or chromium salts) and alkali metal hydroxide aqueous solutions, under milder conditions (50-100°C and 0.01-1.5 MPa), to yield cyclohexanol (including this compound) and cyclohexanone.
This method emphasizes improved yield and selectivity by controlling catalyst concentration (0.1-50 ppm), alkali lye flow rates, and the use of static mixers to optimize phase dispersion and reaction kinetics.
Detailed Reaction Conditions and Outcomes
| Parameter | Condition/Range | Purpose/Effect |
|---|---|---|
| Oxidation temperature | 150-185 °C | Efficient formation of cyclohexyl hydroperoxide |
| Oxidation pressure | 0.8-1.95 MPa | Maintain reaction rate and selectivity |
| Transition metal salt catalyst | 0.1-50 ppm (in alkali lye) | Catalyze decomposition of hydroperoxide |
| Alkali lye (NaOH) concentration | Step 1: 0.1-0.5 mol/L | Controlled basicity for initial decomposition |
| Step 2: 0.5-1.5 mol/L | Increased basicity to improve yield | |
| Alkali lye to oxidation mixture flow ratio | 0.2 to 1 (preferably ~0.5) | Enhances mass transfer and reaction efficiency |
| Dispersed phase droplet size | 1-100 μm (preferably 1-10 μm) | Optimizes catalytic decomposition and yield |
| Decomposition temperature | 50-100 °C | Balances reaction rate and by-product formation |
This process achieves a cyclohexyl hydroperoxide decomposition yield of approximately 95%, significantly higher than traditional methods which typically yield below 84%.
Mechanistic Insights and Process Advantages
The catalytic decomposition involves protonation and cleavage of the hydroperoxide bond facilitated by transition metal salts.
The use of static mixers and controlled alkali lye circulation enhances phase contact and dispersion, accelerating the decomposition reaction.
Two-step decomposition with controlled basicity minimizes side reactions such as acid formation and unwanted by-products, improving overall yield and reducing material consumption.
The process recycles unreacted cyclohexane and intermediates, optimizing resource efficiency.
Summary Table of Preparation Routes
| Method | Key Reactants/Intermediates | Reaction Conditions | Yield/Remarks | Reference |
|---|---|---|---|---|
| Hydration of Cyclohexene | Cyclohexene, water, acid catalyst | 80-160 °C, acidic conditions | Moderate yields; direct addition | |
| Multi-step synthesis from Cyclohexanone | Cyclohexanone, hydroxyethyl reagents | Multi-step, various reagents | Controlled stereochemistry possible | |
| Catalytic decomposition of cyclohexane oxidation mixture | Cyclohexyl hydroperoxide, transition metal salts, NaOH | 150-185 °C (oxidation), 50-100 °C (decomposition), controlled pressure | High yield (~95%), industrially relevant |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Hydrogen gas in the presence of metal catalysts like palladium or nickel is often employed.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Cyclohexanone, cyclohexyl hydroperoxide.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted cyclohexanols depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1-(1-Hydroxyethyl)cyclohexanol is used in scientific research across various disciplines.
Chemistry
- Intermediate in organic synthesis It serves as a building block in the synthesis of various organic compounds.
Biology
- Biochemical studies This compound can be employed to study enzyme mechanisms.
Industry
- Production of polymers, coatings, and adhesives this compound is utilized in the creation of these materials.
- Antimicrobial agent Cyclohexanol ether derivatives, including this compound, can be used as antimicrobial agents in cosmetic or pharmaceutical products, foods, and on surfaces in bathrooms, kitchens, or surgical instruments . They can act as preservatives to prevent microbial contamination .
- Anti-acne and anti-dandruff These derivatives can be used as active ingredients in anti-acne and anti-dandruff products . They are effective against microorganisms like Propionibacterium acnes, Propionibacterium granulosum, and Staphylococcus epidermidis, which contribute to acne, and can also address dandruff caused by increased germ colonization with fungi such as Malassezia furfur .
- Deodorants and antiperspirants Cyclohexanol ether derivatives can be employed as active ingredients in deodorants and antiperspirants .
- Skin care additives These substances have anti-aging, anti-irritant, and anti-inflammatory effects, reducing skin reddening and improving skin barrier function. They can also prevent skin aging due to light exposure by inhibiting matrix metalloproteinases (MMPs) or contributing to DNA protection .
- Wetting agents The compounds can function as wetting agents, facilitating the penetration of preservatives by reducing surface tension on bacteria .
- Plasticizers They can also serve as plasticizers in the production of plastisols, plastics, rubber, paints, and adhesives, particularly for phthalate-free formulations .
Related Research
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyethyl)cyclohexanol involves its interaction with various molecular targets:
Alcohol Dehydrogenase: It is metabolized by alcohol dehydrogenase enzymes in the body.
Oxidation Pathways: It undergoes oxidation to form cyclohexanone and other products, involving radicals and peroxides.
Comparison with Similar Compounds
Comparison with Similar Cyclohexanol Derivatives
The following table compares 1-ethynyl-1-cyclohexanol with structurally analogous compounds, focusing on molecular properties, synthesis, and applications:
Key Differences and Trends
Functional Group Reactivity: The ethynyl group in 1-ethynyl-1-cyclohexanol enables participation in CuAAC reactions, a cornerstone of click chemistry . In contrast, benzyl or allyl substituents (e.g., 1-(phenylmethyl)- or 1-allyl-cyclohexanol) are more commonly used in traditional alkylation or polymerization reactions . The cyanophenylmethyl group in 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol facilitates nucleophilic substitution reactions critical to antidepressant synthesis .
Synthetic Utility: 1-Ethynyl-1-cyclohexanol’s synthesis via phenylethynylcopper(I) catalysis highlights its role in modular chemistry , whereas 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol relies on phase-transfer catalysis for scale-up in pharmaceutical production .
Safety Profiles: 1-Ethynyl-1-cyclohexanol has moderate hazards (e.g., skin/eye irritation) , while 1,1′-(1,2-ethynediyl)bis[cyclohexanol] poses acute oral toxicity (Category 4) and respiratory risks .
Thermal Properties: Limited boiling point data exist for ethynyl derivatives, but 1-allyl-1-cyclohexanol’s higher boiling point (~190°C) suggests stronger intermolecular forces compared to benzyl-substituted analogs .
Biological Activity
1-(1-Hydroxyethyl)cyclohexanol, a compound with the molecular formula C8H16O2 and CAS number 232451, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
| Property | Details |
|---|---|
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 232451 |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antimicrobial properties and potential applications in therapeutic settings.
Antimicrobial Activity
Research indicates that derivatives of cyclohexanol, including this compound, exhibit significant antimicrobial properties. A patent application highlights the use of cyclohexanol ethers as antimicrobial agents, suggesting that this compound may inhibit the growth of certain pathogens .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Membrane Lipids: The compound may disrupt microbial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity: It could potentially inhibit key enzymes involved in microbial metabolism.
Study on Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of cyclohexanol derivatives reported that this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution assays, showing promising results:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Pharmacological Evaluation
In a pharmacological study assessing various cyclohexanol derivatives, it was found that this compound exhibited moderate anti-inflammatory activity. The study utilized an animal model to evaluate the compound's effects on inflammation markers:
- Inflammatory Cytokines: The treatment group showed a significant reduction in TNF-alpha and IL-6 levels compared to the control group.
- Histopathological Analysis: Tissue samples revealed reduced edema and inflammatory cell infiltration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1-hydroxyethyl)cyclohexanol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of cyclohexene followed by hydrolysis. For example, a two-step reactive distillation process using formic acid as a catalyst achieves near-complete conversion of cyclohexene to cyclohexanol derivatives under controlled temperature and pressure . Optimization involves adjusting molar ratios (e.g., cyclohexene:formic acid), catalyst loading (e.g., 60% perchloric acid), and reaction time (e.g., 2 hours for addition, 1 hour for stirring) to maximize yield . Computational tools like AI-powered synthesis planning (using databases like PISTACHIO and REAXYS) can predict feasible routes and minimize side products .
Q. How is the structural configuration of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. For stereoisomer differentiation, 2D NMR techniques (e.g., COSY, NOESY) resolve spatial arrangements of substituents. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides fragmentation patterns matching NIST reference data . X-ray crystallography is recommended for absolute configuration determination, especially for chiral centers .
Q. What analytical methods are used to quantify this compound in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) is standard. For trace analysis in biological matrices, liquid-liquid extraction (LLE) using toluene or mesityl oxide as extractants, followed by GC-MS with a DB-5MS column, achieves detection limits <1 ppm . Calibration curves are validated using internal standards (e.g., cyclohexanol-d12) to account for matrix effects .
Advanced Research Questions
Q. How can Design of Experiments (DoE) resolve contradictions in reaction yield data for alkylation or esterification steps?
- Methodological Answer : Yates pattern experimental design systematically evaluates variables like temperature (50–90°C), molar ratios (1:1–1:3), and catalyst concentration (0.5–2.0 mol%). For example, a 2³ factorial design identified optimal conditions for cyclohexyl-o-cresol synthesis, revealing non-linear interactions between variables that explain yield discrepancies . Response surface methodology (RSM) further refines these models, with ANOVA validating significance (p < 0.05).
Q. What strategies address conflicting spectroscopic data when characterizing stereoisomers of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra between stereoisomers (e.g., cis vs. trans) are resolved using chiral derivatization agents (e.g., Mosher’s acid) to induce diastereomeric splitting. Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 50°C) can detect slow conformational exchanges. Computational spectroscopy (DFT calculations with B3LYP/6-311+G(d,p)) predicts chemical shifts and coupling constants for comparison .
Q. How are thermodynamic models applied to optimize purification of this compound from aqueous solutions?
- Methodological Answer : Liquid-liquid equilibria (LLE) data for ternary systems (water + cyclohexanol + extractant) are modeled using the NRTL or UNIQUAC equations. For instance, at 303.15 K, mesityl oxide shows higher selectivity (S > 15) and distribution coefficients (D = 2.5) than toluene, validated by RMSD < 0.2% . Binary interaction parameters (e.g., τ₁₂, τ₂₁) are regressed from experimental tie-line data to simulate distillation or extraction processes.
Q. What mechanistic insights explain the acid-catalyzed formation of this compound?
- Methodological Answer : Density functional theory (DFT) studies propose a carbocation intermediate mechanism. Protonation of cyclohexene forms a cyclohexyl carbocation, which reacts with water or alcohols. Kinetic isotope effects (KIE) using deuterated acids (DClO₄) confirm rate-determining steps (e.g., k_H/k_D = 2.1 for esterification) . Transition state analysis (IRC calculations) visualizes the hydride shift during cyclohexanol formation, with activation energies (~25 kcal/mol) matching experimental Arrhenius parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
